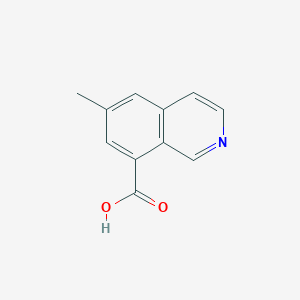

6-Methylisoquinoline-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methylisoquinoline-8-carboxylic acid is a compound that belongs to the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into various substituted isoquinolines and their synthesis, properties, and potential applications, particularly in the field of antibacterial agents and the synthesis of constrained amino acid analogues 10.

Synthesis Analysis

The synthesis of substituted isoquinolines can involve several different methods. For instance, the Pictet-Spengler reaction is used to synthesize tetrahydroisoquinoline carboxylic acids, which are structurally related to this compound 10. Other methods include the Skraup reaction, the Buchwald–Hartwig reaction, and the Suzuki reaction, which are used to introduce various substituents onto the isoquinoline ring . These methods highlight the versatility in synthesizing substituted isoquinolines, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of substituted isoquinolines can be determined using techniques such as X-ray structural analysis . This technique allows for the precise determination of the molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets. The molecular structure influences the compound's ability to bind to specific receptors or enzymes, which is particularly important in the development of pharmaceutical agents.

Chemical Reactions Analysis

Substituted isoquinolines can undergo various chemical reactions, including bromination, methylation, and cyclization . These reactions can be used to further modify the isoquinoline core, potentially altering its biological activity. For example, methylation reactions have been used to modify the hydroxy groups of isoquinoline derivatives, which can affect their pharmacological properties .

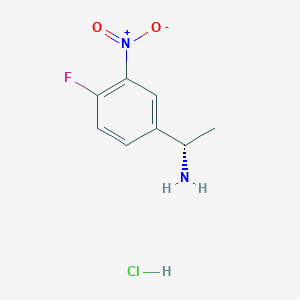

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted isoquinolines, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the isoquinoline ring . These properties are important for the compound's application as a pharmaceutical agent, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of a fluorine atom can enhance the antibacterial activity of quinolone derivatives .

Applications De Recherche Scientifique

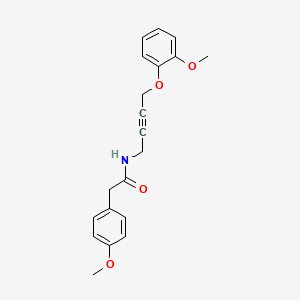

Palladium-Catalyzed C-H Functionalization

One application of similar carboxylic acid derivatives is in the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method allows for the selective functionalization of primary sp3 C-H bonds using a carboxylic acid derivative substrate, offering a pathway for the synthesis of complex molecules (Shabashov & Daugulis, 2010).

Synthesis of Marine Drug Analogues

Research into the synthesis of marine drugs has led to the development of 4H-Chromene-2-carboxylic acid derivatives, highlighting the utility of carboxylic acid derivatives in constructing molecules with potential antitumor activity. The study demonstrates the synthesis of key intermediates, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are crucial for structural-activity relationship studies of antitumor antibiotics (Li et al., 2013).

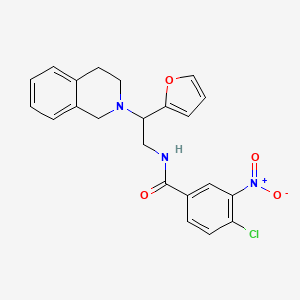

Carboxamide Derivatives and Cytotoxic Activity

A series of benzimidazo[2,1-a]isoquinolines with carboxamide side chains have been prepared to study their biological effects. The positioning of the side chain significantly influences the cytotoxic activity, demonstrating the potential of isoquinoline derivatives in drug development for cancer treatment (Deady et al., 2000).

Photolabile Protecting Groups for Carboxylic Acids

The synthesis and photochemistry of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids indicate its utility in biological research. This compound offers enhanced solubility and low fluorescence, making it a valuable tool for studying biological messengers (Fedoryak & Dore, 2002).

PPARγ Agonists for Diabetes Treatment

A novel series of tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as peroxisome proliferators-activated receptor (PPAR) gamma agonists. These compounds, such as KY-021, have shown potent activity and potential as efficacious and safe drugs for diabetes, illustrating the therapeutic applications of isoquinoline derivatives (Azukizawa et al., 2008).

Safety and Hazards

The safety information for 6-Methylisoquinoline-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for the study of 6-Methylisoquinoline-8-carboxylic acid and similar compounds could involve further exploration of the reduction of carboxylic acids to methyl groups . This could lead to new synthetic processes involving electron transfer . Additionally, the role of carboxylic acids in the formation of AGEs could be further investigated, potentially leading to new insights into the pathogenesis of various diseases .

Propriétés

IUPAC Name |

6-methylisoquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-8-2-3-12-6-10(8)9(5-7)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWGSIGTZUWTBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)

![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)